2-[(Heptafluoropropyl)sulfanyl]acetic acid
Overview
Description
2-[(Heptafluoropropyl)sulfanyl]acetic acid is a chemical compound with the molecular formula C5H3F7O2S and a molecular weight of 260.13 g/mol . It is characterized by the presence of a heptafluoropropyl group attached to a sulfanylacetic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Heptafluoropropyl)sulfanyl]acetic acid typically involves the reaction of heptafluoropropyl thiol with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(Heptafluoropropyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are performed in the presence of a base to facilitate the substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Heptafluoropropyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(Heptafluoropropyl)sulfanyl]acetic acid involves its interaction with molecular targets through its sulfanyl and heptafluoropropyl groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The compound’s fluorinated nature enhances its binding affinity and specificity towards certain molecular targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Trifluoromethyl)sulfanyl]acetic acid
- 2-[(Pentafluoroethyl)sulfanyl]acetic acid
- 2-[(Nonafluorobutyl)sulfanyl]acetic acid
Comparison
Compared to its analogs, 2-[(Heptafluoropropyl)sulfanyl]acetic acid exhibits unique properties due to the presence of the heptafluoropropyl group. This group imparts higher lipophilicity and chemical stability, making the compound more suitable for certain applications in drug development and materials science. Additionally, the heptafluoropropyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy as an enzyme inhibitor .
Properties
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O2S/c6-3(7,4(8,9)10)5(11,12)15-1-2(13)14/h1H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUZLZPSVHUJGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392097 | |
Record name | [(Heptafluoropropyl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204057-69-2 | |
Record name | [(Heptafluoropropyl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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